4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine
Description
4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine (CAS: 946742-94-5) is a phenylamine derivative featuring a tert-butyl-substituted phenoxy group and a methyl group on the aromatic ring. Its molecular formula is C₁₇H₂₁NO, with a molecular weight of 255.35 g/mol . The structure includes:
- A tert-butyl group at the meta position of the phenoxy ring, contributing steric bulk and lipophilicity.
- A methyl group at the para position of the phenylamine ring, providing moderate electron-donating effects.
The compound’s SMILES string (CC1=CC(=CC=C1N)OC2=CC=CC(=C2)C(C)(C)C) and InChIKey (WQTWCUCXZAXRKR-UHFFFAOYSA-N) confirm its regiochemistry and stereoelectronic properties .
Properties
IUPAC Name |
4-(3-tert-butylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-10-14(18)8-9-16(12)19-15-7-5-6-13(11-15)17(2,3)4/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQANVBNGVZRPTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=CC(=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine typically involves the following steps:
Phenol Alkylation: The initial step involves the alkylation of phenol with isobutene in the presence of an acid catalyst to form 4-tert-butylphenol.
Phenol Condensation: The next step is the condensation of 4-tert-butylphenol with 3-methylphenol under specific reaction conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Corresponding quinones or nitro compounds.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis.
Biology: In the study of enzyme interactions and protein modifications.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
4-[4-(Tert-butyl)phenoxy]-3-(trifluoromethyl)-phenylamine (CAS: 946784-16-3)
- Key Differences: The tert-butyl group is at the para position of the phenoxy ring (vs. meta in the target compound). A trifluoromethyl (-CF₃) group replaces the methyl (-CH₃) on the phenylamine ring.
- Impact :
3-(4-Tert-butylphenyl)-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-4-amine
- Key Differences :
- Incorporates a 1,2,4-triazole ring instead of a phenylamine.
- Contains a thioether (-S-) linkage and fluorine substituent .
- Higher molecular weight (369.46 g/mol) may affect pharmacokinetics .
2(3)-tert-Butyl-4-hydroxyanisole (BHA)
- Key Differences: A methoxy group and phenolic hydroxyl replace the phenylamine and methyl groups. Smaller molecular weight (180.24 g/mol) and simpler structure.
- Impact: BHA’s phenolic group enables antioxidant activity by scavenging free radicals. Dietary BHA induces hepatic glutathione S-transferases (5–10-fold activity increase) and epoxide hydratases (11-fold in mice), enhancing detoxification of electrophilic carcinogens .
Structure-Activity Relationships (SAR)
- Tert-butyl Group : Enhances metabolic stability and steric shielding across all analogs. Para-substituted tert-butyl (e.g., CAS 946784-16-3) may offer better π-π stacking than meta .
- Heterocycles vs. Phenylamine : Triazole-containing analogs () may exhibit higher target specificity due to hydrogen-bonding interactions, whereas phenylamine derivatives could serve as synthetic intermediates .
Biological Activity
4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine is a compound with significant potential in medicinal chemistry and biological research. Its unique structure allows it to interact with various biological targets, leading to diverse pharmacological effects. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C17H21NO
- Molecular Weight : 255.36 g/mol
The compound features a tert-butyl group and a phenoxy moiety, contributing to its lipophilicity and enabling it to cross biological membranes effectively.
Mechanisms of Biological Activity
The biological activity of 4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine can be attributed to its interaction with various receptors and enzymes:
- Receptor Modulation : The compound may act as an antagonist or agonist at specific receptor sites, influencing neurotransmitter systems.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes, which may play a role in its therapeutic effects.
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress.
Antimicrobial Activity
Recent studies have indicated that 4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine possesses antimicrobial properties. In vitro assays demonstrated effectiveness against various bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
Research has explored the anticancer potential of this compound. In cellular models, it has shown the ability to induce apoptosis in cancer cells, particularly by modulating pathways associated with cell survival and death.
Neuroprotective Effects
Studies have highlighted the neuroprotective effects of 4-[3-(Tert-butyl)phenoxy]-3-methylphenylamine in models of neurodegeneration. It has been associated with:
- Reduction of Amyloid-beta Levels : The compound appears to downregulate amyloidogenic processing, which is crucial in Alzheimer's disease pathology.
- Inhibition of Tau Hyperphosphorylation : It has been shown to reduce tau phosphorylation levels, thereby potentially mitigating tau-related neurodegeneration.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against E. coli and S. aureus with minimum inhibitory concentrations (MICs) below 50 µg/mL. |
| Study 2 | Induced apoptosis in MCF-7 breast cancer cells via caspase activation pathways. |
| Study 3 | Showed neuroprotective effects in SH-SY5Y cells under oxidative stress conditions, decreasing reactive oxygen species (ROS) levels significantly. |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
